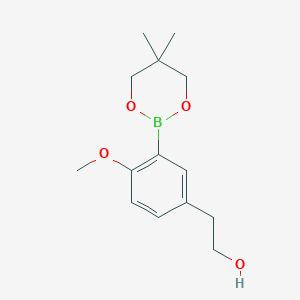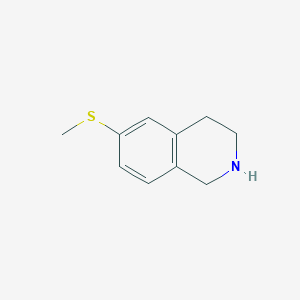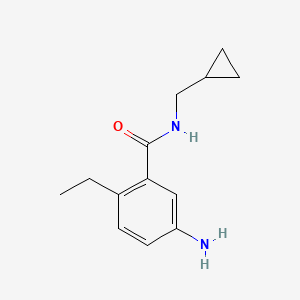
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylbenzoic acid and cyclopropylmethylamine.
Amidation Reaction: The 2-ethylbenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with cyclopropylmethylamine to form the desired benzamide.
Amination: The final step involves the introduction of the amino group at the 5-position of the benzamide ring. This can be achieved through various methods, including nitration followed by reduction or direct amination using suitable reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The amino group at the 5-position can participate in substitution reactions with electrophiles, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-N-(methyl)-2-ethylbenzamide
- 5-amino-N-(ethyl)-2-ethylbenzamide
- 5-amino-N-(propyl)-2-ethylbenzamide
Comparison
Compared to its similar compounds, 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide is unique due to the presence of the cyclopropylmethyl group. This group can impart different steric and electronic properties, influencing the compound’s reactivity and interaction with biological targets. The cyclopropylmethyl group can also enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide |
InChI |
InChI=1S/C13H18N2O/c1-2-10-5-6-11(14)7-12(10)13(16)15-8-9-3-4-9/h5-7,9H,2-4,8,14H2,1H3,(H,15,16) |
Clave InChI |
VQQZQZHRYOAAAO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)N)C(=O)NCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



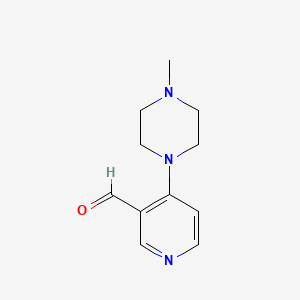
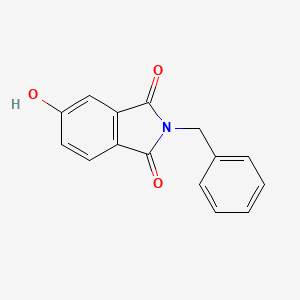
![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)
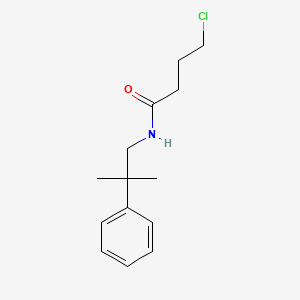
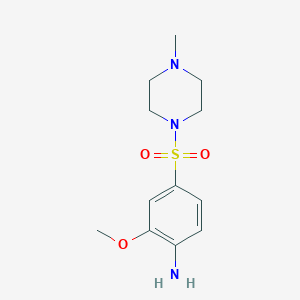

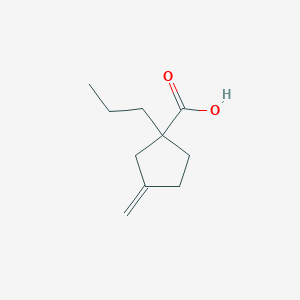
![Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13876140.png)

![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)
